[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
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Overview
Description
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications .
Mechanism of Action
Target of Action
Thiourea derivatives have been known to exhibit a wide range of biological activities, including anticancer activity . They have been shown to have significant selectivity towards different cancer cell lines .
Mode of Action
It has been suggested that thiourea derivatives can induce apoptosis in cancer cells . For instance, one study showed that a thiourea derivative induced the activation of caspase-12 and CHOP, which triggered apoptotic signaling via the ROS-dependent endoplasmic reticulum pathway and arrested the cell cycle at the S phase .
Biochemical Pathways
Based on the known effects of thiourea derivatives, it can be inferred that they may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Based on the known effects of thiourea derivatives, it can be inferred that they may induce apoptosis in cancer cells and arrest the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the condensation of 3-methylcyclohex-2-en-1-amine with thiocarbamoyl chloride under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure but similar chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
N,N’-disubstituted thioureas: Compounds with two organic groups attached to the nitrogen atoms, offering different biological activities.
Uniqueness
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea stands out due to its unique structure, which combines the properties of a cyclohexene ring with the reactivity of a thiourea moiety. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and catalysis .
Properties
IUPAC Name |
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRPMZEKVIQMF-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=S)N)CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=S)N)/CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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